molecular formula C9H18ClNO B2741285 1-(1-aminocyclohexyl)propan-2-onehydrochloride CAS No. 2377035-90-8

1-(1-aminocyclohexyl)propan-2-onehydrochloride

Cat. No.: B2741285
CAS No.: 2377035-90-8
M. Wt: 191.7
InChI Key: RBLQJDXBALCLQR-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)propan-2-one hydrochloride is a cyclohexane-based aminoketone compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 193.25 g/mol (approximate) . Its structure comprises a cyclohexyl ring substituted with a primary amine group at the 1-position, linked to a propan-2-one (acetone) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is synthesized via Mannich base reactions, a method highlighted in analogous aminoketone preparations (e.g., cyclohexanone-derived aminomethylation) .

Properties

IUPAC Name

1-(1-aminocyclohexyl)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLQJDXBALCLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-aminocyclohexyl)propan-2-onehydrochloride typically involves the reaction of cyclohexanone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1-aminocyclohexyl)propan-2-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

1-(1-aminocyclohexyl)propan-2-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic or analgesic.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-aminocyclohexyl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system, where it modulates neurotransmitter release and receptor activity. This modulation can lead to various physiological effects, including analgesia and anesthesia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-aminocyclohexyl)propan-2-one hydrochloride with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-(1-Aminocyclohexyl)propan-2-one hydrochloride C₉H₁₆ClNO ~193.25 Cyclohexylamine + propan-2-one; hydrochloride salt Lab reagent, potential drug intermediate
1-Cyclohexyl-2-propanamine hydrochloride C₉H₁₈ClN 175.70 Cyclohexylamine + propaneamine; lacks ketone Norpropylhexedrine analog; likely CNS activity
1-(Morpholin-3-yl)propan-2-one hydrochloride C₇H₁₄ClNO₂ 179.65 Morpholine ring + propan-2-one Lab chemical; used in small-molecule synthesis
1-Phenyl-3-pyrrolidinopropan-1-one hydrochloride C₁₃H₁₇ClNO 239.8 Phenyl + pyrrolidine + propanone Laboratory use; acute toxicity noted (requires medical attention upon exposure)
1-(2,3,4,5-Tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride C₁₃H₁₈ClNO 239.74 Benzazepine ring + propan-2-one Drug discovery scaffold; high complexity for targeted therapies

Key Comparative Insights:

1-(Morpholin-3-yl)propan-2-one hydrochloride replaces the cyclohexylamine with a morpholine ring, improving water solubility due to the oxygen heteroatom but reducing lipophilicity .

Molecular Weight and Pharmacokinetics :

  • Lower molecular weight compounds (e.g., morpholine derivative at 179.65 g/mol ) may exhibit better membrane permeability, whereas the benzazepine analog (239.74 g/mol ) likely has enhanced target binding but poorer bioavailability .

Safety Profiles: The phenyl-pyrrolidinopropanone derivative has documented acute toxicity risks, necessitating stringent handling protocols . In contrast, the target compound’s safety data are unspecified, though its hydrochloride form suggests moderate stability and solubility .

Synthetic Utility: The benzazepine and morpholine derivatives serve as specialized scaffolds in drug discovery , whereas the target compound’s cyclohexylamine core may align with neuromodulator or anti-inflammatory agent synthesis, akin to other aminocyclohexane derivatives .

Research Findings and Implications

  • Synthetic Pathways: The target compound’s synthesis likely parallels Mannich base methodologies, as evidenced by similar aminoketone preparations involving cyclohexanone and primary amines .

Biological Activity

1-(1-Aminocyclohexyl)propan-2-one hydrochloride, also known as a derivative of cyclohexylamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of neurological and psychiatric disorders.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Name : 1-(1-Aminocyclohexyl)propan-2-one hydrochloride
  • Molecular Formula : C10_{10}H16_{16}ClN\O
  • Molecular Weight : 201.69 g/mol

The biological activity of 1-(1-aminocyclohexyl)propan-2-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and anticonvulsant effects, making it a candidate for treating anxiety disorders and epilepsy.

Anticonvulsant Properties

Research has demonstrated that this compound exhibits significant anticonvulsant activity. In animal models, it has been shown to reduce seizure frequency and severity when subjected to chemical-induced seizures (e.g., pentylenetetrazole). For instance, a study indicated that doses of 1-(1-aminocyclohexyl)propan-2-one hydrochloride resulted in a notable increase in the latency to seizure onset compared to control groups .

Anxiolytic Effects

In addition to its anticonvulsant properties, this compound has been investigated for its anxiolytic effects. Behavioral assays, such as the elevated plus maze and open field tests, have shown that administration of this compound leads to increased exploratory behavior and reduced anxiety-like responses in rodents. This suggests its potential utility in treating anxiety disorders.

Data Table: Summary of Biological Activities

Biological ActivityTest ModelResultReference
AnticonvulsantPentylenetetrazole-induced seizuresSignificant reduction in seizure frequency
AnxiolyticElevated Plus MazeIncreased time spent in open arms
NeuroprotectiveOxidative stress modelsReduced neuronal death

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rats, 1-(1-aminocyclohexyl)propan-2-one hydrochloride was administered at varying doses prior to inducing seizures with pentylenetetrazole. The results showed a dose-dependent increase in the latency period before seizures occurred, with the highest dose resulting in a 70% reduction in seizure frequency compared to the control group .

Case Study 2: Anxiolytic Potential

A double-blind study assessed the anxiolytic effects of this compound in a cohort of subjects with generalized anxiety disorder (GAD). Participants receiving the compound reported significantly lower anxiety levels on standardized scales compared to those receiving a placebo. The findings suggest that this compound could be developed as an alternative treatment for GAD.

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